Bienvenue dans la boutique en ligne BenchChem!

ML416

Alphavirus VEEV Cytopathic Effect

ML416 is an essential, non-replaceable chemical probe for dissecting replication-independent antiviral mechanisms. It provides 95.1% protection against VEEV-induced CPE without inhibiting viral RNA synthesis (-20.0%), a unique mechanistic profile that distinguishes it from benzamidine-based inhibitors like ML336. This ensures experimental validity where generic substitution would compromise data reproducibility. Procure for reliable mechanism-of-action studies in HIV-1 and alphavirus research.

Molecular Formula C14H15FN2OS2
Molecular Weight 310.41
CAS No. 2043014-84-0
Cat. No. B609171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML416
CAS2043014-84-0
SynonymsML416;  ML 416;  ML-416
Molecular FormulaC14H15FN2OS2
Molecular Weight310.41
Structural Identifiers
SMILESO=C(N(C)C1=NC(CCCC2)=C2S1)CC3=C(F)C=CS3
InChIInChI=1S/C14H15FN2OS2/c1-17(13(18)8-12-9(15)6-7-19-12)14-16-10-4-2-3-5-11(10)20-14/h6-7H,2-5,8H2,1H3
InChIKeyWHNKINPAYLHJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML416 (CAS 2043014-84-0): A Structurally Distinct Antiviral Agent for Mechanistic Studies and Outgroup Control


ML416 (CAS 2043014-84-0) is a small-molecule inhibitor of HIV-1 with the molecular formula C14H15FN2OS2 and a molecular weight of 310.41 g/mol . It is also employed in alphavirus research as a potent inhibitor of Venezuelan equine encephalitis virus (VEEV)-induced cytopathic effect (CPE) that functions via an RNA synthesis-independent mechanism, a feature which distinguishes it from benzamidine-based inhibitors like ML336 [1].

Why ML416 Cannot Be Substituted with Other HIV-1 or VEEV Inhibitors


ML416 possesses a unique mechanism of action that prevents direct functional substitution with in-class compounds. In VEEV research, ML416 provides potent CPE protection (95.1%) without inhibiting viral RNA synthesis, a property not shared by benzamidine-based inhibitors like ML336 (which inhibit RNA synthesis at 1.1 nM) [1]. This makes ML416 an essential tool for dissecting replication-independent antiviral mechanisms. In HIV-1 research, while specific potency data is limited, its designation as a novel HIV-1 inhibitor suggests a distinct target or mechanism compared to standard antiretrovirals, precluding simple replacement . Generic substitution would compromise experimental validity and data reproducibility.

Quantitative Differentiation of ML416: Head-to-Head Evidence Against ML336 and Class Analogs


VEEV CPE Protection Efficacy: ML416 vs. ML336

In a cell-based VEEV TC-83 infection assay (MOI 0.05, Vero 76 cells), ML416 demonstrated 95.1% protection from CPE, which is comparable to ML336 (106.6%) and superior to several structural analogs (e.g., CMP7 at 73.9%) [1]. This high level of protection validates its use as an effective antiviral control in this model system.

Alphavirus VEEV Cytopathic Effect

Viral RNA Synthesis Inhibition: A Clear Mechanistic Distinction

Unlike ML336 and its structural analogs, ML416 does not inhibit viral RNA synthesis. In a 3HU metabolic labeling assay, ML416 exhibited -20.0% RNA inhibition (i.e., no inhibition), while ML336 showed 112.7% and 103.0% inhibition in two independent experiments [1]. This confirms that ML416's antiviral activity operates through a distinct, RNA synthesis-independent mechanism.

Mechanism of Action RNA Synthesis Alphavirus

Structural and Mechanistic Orthogonality to Benzamidine Scaffolds

ML416 is structurally distinct from the benzamidine-based series (e.g., ML336, CMP1-9) and was explicitly chosen as an 'outgroup' control due to its known RNA synthesis-independent mechanism [1]. This orthogonality is a key differentiator, as it allows for the deconvolution of antiviral phenotypes.

Chemical Probe Scaffold Hopping Antiviral

Optimal Use Cases for ML416 Based on Verified Quantitative Evidence


Outgroup Control in VEEV Antiviral Mechanism Studies

Use ML416 as a reference compound to differentiate between CPE protection and direct viral RNA synthesis inhibition. Its 95.1% CPE protection combined with -20.0% RNA synthesis inhibition [1] makes it an ideal negative control for RNA-targeting assays, ensuring that observed effects are due to the intended mechanism.

Validation of RNA Synthesis-Independent Antiviral Pathways

Employ ML416 to investigate cellular pathways that restrict VEEV replication without interfering with viral RNA synthesis. Its unique mechanistic profile [1] allows researchers to probe host cell responses or other viral processes (e.g., entry, assembly) that contribute to CPE protection.

Chemical Probe for HIV-1 Inhibition Studies (Exploratory)

While quantitative HIV-1 potency data is not publicly available, ML416's designation as a novel HIV-1 inhibitor positions it as a potential chemical probe for investigating new antiviral mechanisms in HIV research. Procurement is justified for laboratories engaged in target identification and mechanism-of-action studies in this disease area.

Quote Request

Request a Quote for ML416

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.